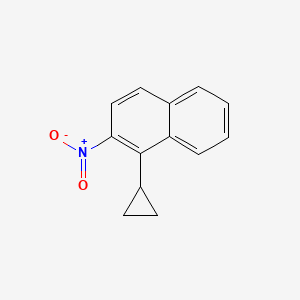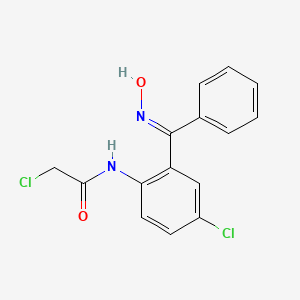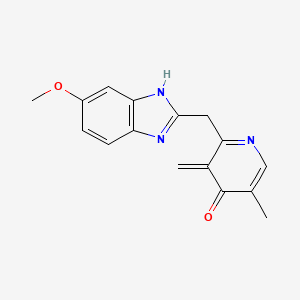
1-Cyclopropyl-2-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-nitronaphthalene is a useful research compound. Its molecular formula is C₁₃H₁₁NO₂ and its molecular weight is 213.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Battery Material
1-Nitronaphthalene has been investigated as a battery depolarizer in magnesium reserve batteries. Its use in conjunction with a high-energy magnesium anode, where acetylene black is added to improve conductivity, shows promise in enhancing battery performance. This application capitalizes on the efficient reduction behavior of 1-nitronaphthalene (Thirunakaran et al., 1996).
Chemical Synthesis and Reaction Studies
- The Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes with alkyl phenyl selenones and alkyl diphenyl sulfonium salts is an example of transition metal-free dearomatization. This process is significant in the synthesis of benzonorcaradienes and related systems (Antoniak & Barbasiewicz, 2019).
- Reactions of Organic Anions with α-Chloroalkyl Sulfones and Nitronaphthalene Derivatives result in vicarious nucleophilic substitution. This reaction is crucial for understanding the orientation patterns and pathways in organic synthesis (Mąkosza, Danikiewicz, & Wojciechowski, 1987).
Photochemical and Environmental Studies
- Gas-phase photolysis of nitronaphthalenes is a major degradation pathway in the atmosphere. Understanding the photolysis rate constants of compounds like 1-nitronaphthalene is essential for modeling environmental impact and atmospheric chemistry (Atkinson et al., 1989).
- The photochemical transformation of nitronaphthalenes, including their partitioning and decay in the atmosphere, has been studied in outdoor smog chambers. These studies are crucial for environmental assessments and regulatory policies (Feilberg et al., 1999).
Excited-State Dynamics
The study of excited-state dynamics in nitronaphthalene derivatives like 1-nitronaphthalene offers insights into intersystem crossing to the triplet manifold in femtoseconds. These findings are crucial for understanding photochemical processes in these compounds (Vogt, Reichardt, & Crespo-Hernández, 2013).
Bioactivation and Toxicology Studies
Bioactivation studies of 1-nitronaphthalene focus on its metabolism and the formation of toxic metabolites. These studies are vital for understanding the compound's impact on health, particularly its effects on the pulmonary system (Baldwin, Shultz, & Buckpitt, 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-Cyclopropyl-2-nitronaphthalene are enzymes involved in biochemical pathways. The compound has been shown to interact with these enzymes, leading to changes in their activity
Mode of Action
This compound interacts with its targets through a mechanism that involves the opening of the cyclopropane ring. This reaction is thought to be enzymatically catalyzed, leading to the formation of a covalent bond with the target enzyme . This interaction alters the activity of the enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
The affected biochemical pathways involve the degradation of 1-nitronaphthalene. The initial step in this process is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, an early intermediate in the naphthalene degradation pathway . The subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation .
Pharmacokinetics
For instance, its cyclopropyl group could potentially influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its enzyme targets. The compound’s ability to form a covalent bond with these enzymes can lead to changes in their activity, which in turn can affect various cellular processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability can be affected by factors such as pH and temperature . Additionally, the presence of other substances in the environment, such as other chemicals or biological entities, can also influence the compound’s action
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-nitronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEKWFZNQBNRBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)


![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)



![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)
